

Spectroscopic Analysis of Thietan-3-ol: A Technical Guide

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Compound of Interest

Compound Name: *thietan-3-ol*

Cat. No.: *B1346918*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **thietan-3-ol**, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **thietan-3-ol**, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **thietan-3-ol**. These values are based on established principles of spectroscopy and data from analogous structures.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~4.7-4.8	m	-	H-3 (methine)
~3.4-3.5	t	~7.5	H-2, H-4 (axial)
~3.1-3.2	dd	~7.5, 5.0	H-2, H-4 (equatorial)
~2.0-2.5	br s	-	-OH

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~65-70	C-3
~35-40	C-2, C-4

IR Spectroscopy Data (ATR)

Frequency (cm ⁻¹)	Intensity	Functional Group
3400-3200	Strong, Broad	O-H stretch
2960-2850	Medium	C-H stretch (aliphatic)
1450-1400	Medium	CH ₂ bend
1100-1000	Strong	C-O stretch
700-600	Medium	C-S stretch

Mass Spectrometry Data (Electron Ionization - EI)

m/z	Possible Fragment	Relative Abundance (%)
90	[M] ⁺	Moderate
72	[M - H ₂ O] ⁺	High
61	[C ₂ H ₅ S] ⁺	Moderate
46	[CH ₂ S] ⁺	High

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** A solution of **thietan-3-ol** (5-10 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz NMR spectrometer is utilized for data acquisition.
- **^1H NMR Acquisition:**
 - The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - A standard single-pulse experiment is performed with a 90° pulse angle.
 - Acquisition parameters typically include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
 - 16 to 32 scans are acquired for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
 - The spectral width is set to approximately 220 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - The relaxation delay is set to 2-5 seconds.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

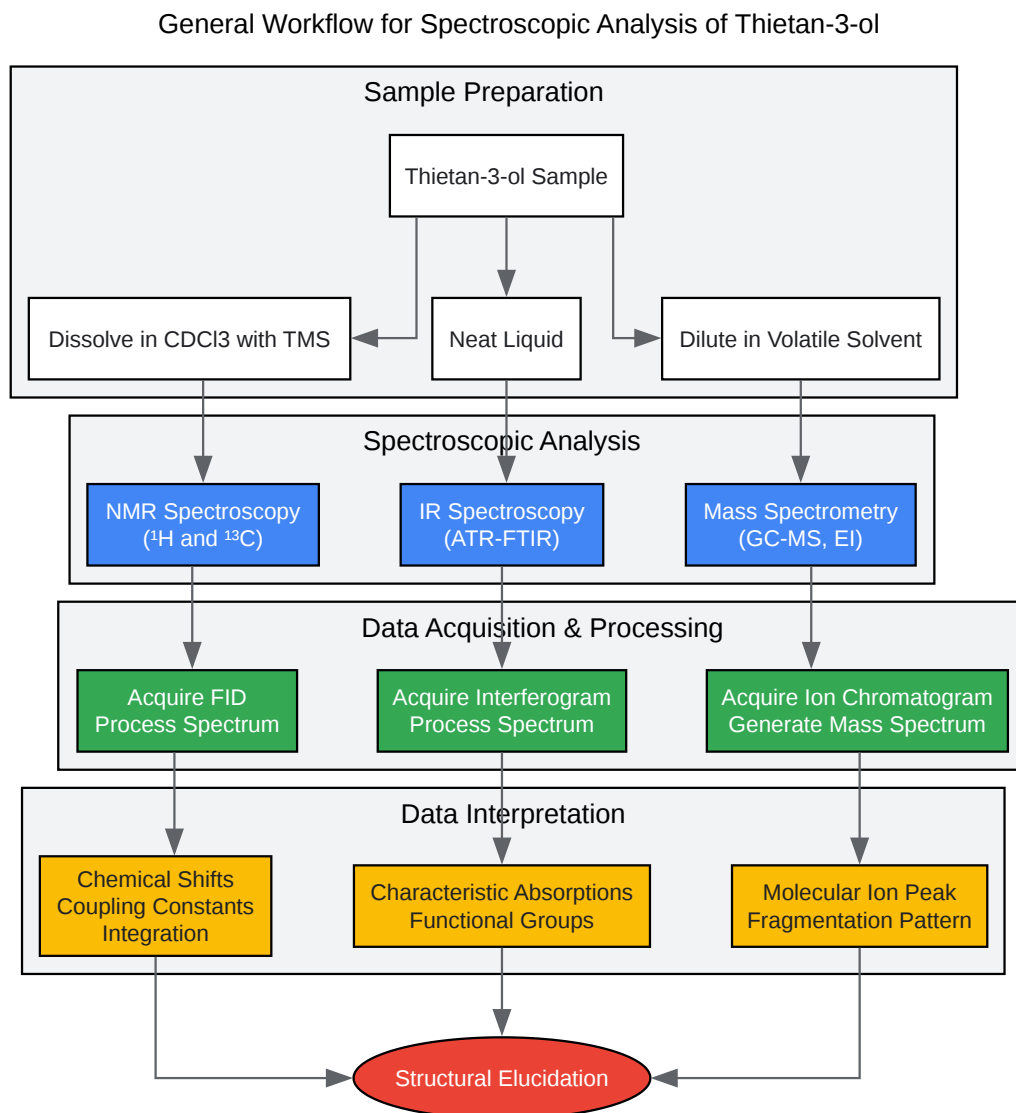
- **Sample Preparation:** A small drop of neat **thietan-3-ol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Data Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is then applied, ensuring good contact with the crystal surface.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
 - An average of 16 to 32 scans is collected to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source is a common setup.
- **Sample Introduction:** A dilute solution of **thietan-3-ol** in a volatile solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The GC column separates the analyte from the solvent and any impurities before it enters the mass spectrometer.
- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[1][2][3]}
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Processing:** The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **thietan-3-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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